
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane: is a synthetic organic compound characterized by its unique structure, which includes a long aliphatic chain and a macrocyclic ether-amine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of an appropriate aliphatic amine with a macrocyclic ether precursor. One common method is the nucleophilic substitution reaction where the aliphatic amine reacts with a halogenated macrocyclic ether under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane, with the addition of a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The macrocyclic ether-amine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted macrocyclic ether-amine derivatives.
Aplicaciones Científicas De Investigación
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- Trichloroacetic acid, undec-10-enyl ester
- S-Undec-10-en-1-yl ethanethioate
Comparison: 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its macrocyclic ether-amine structure, which imparts distinct chemical and physical properties. Unlike similar compounds, it can form stable complexes with a wide range of molecules, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds.
Propiedades
Número CAS |
140846-79-3 |
|---|---|
Fórmula molecular |
C21H41NO4 |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
13-undec-10-enyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C21H41NO4/c1-2-3-4-5-6-7-8-9-10-11-22-12-14-23-16-18-25-20-21-26-19-17-24-15-13-22/h2H,1,3-21H2 |
Clave InChI |
XCUNVMDALIDQFZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCN1CCOCCOCCOCCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


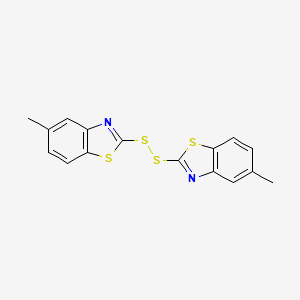
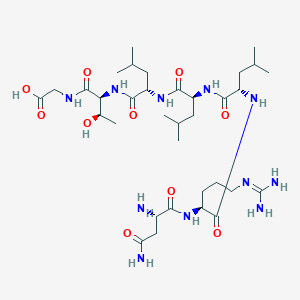
![Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane](/img/structure/B14266231.png)
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)
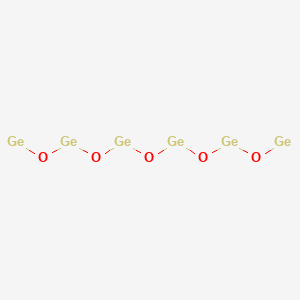
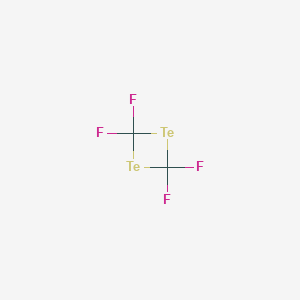
![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
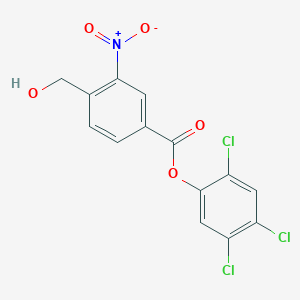
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
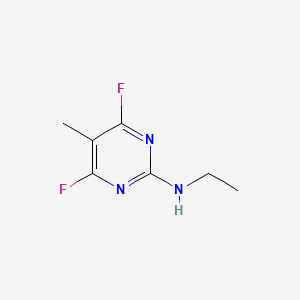
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
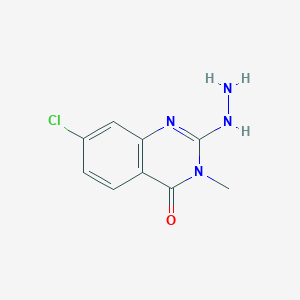
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
